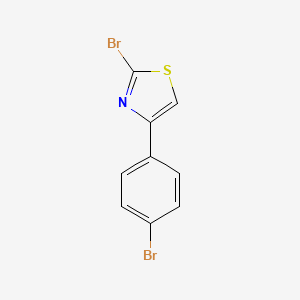

2-Bromo-4-(4-bromophenyl)thiazole

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-(4-bromophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHGWLVPWHPMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and characterization of 2-Bromo-4-(4-bromophenyl)thiazole

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-(4-bromophenyl)thiazole

This document provides a comprehensive technical overview for the synthesis and characterization of 2-Bromo-4-(4-bromophenyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiazole derivatives are known scaffolds for a wide range of biologically active compounds, including antimicrobial and anticancer agents.[1][2][3] This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and thorough characterization data.

The most classical and reliable method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide.[6][7][8] For the synthesis of the target compound, 2-Bromo-4-(4-bromophenyl)thiazole, a two-step approach is often most practical. First, the core structure, 4-(4-bromophenyl)thiazol-2-amine, is synthesized via a Hantzsch reaction between 2-bromo-1-(4-bromophenyl)ethanone and thiourea.[2] Subsequently, the 2-amino group is replaced with a bromine atom via a Sandmeyer-type reaction.

This strategic pathway is chosen for its reliability, high yields, and the commercial availability of the starting materials. The intermediate, 4-(4-bromophenyl)thiazol-2-amine, is a stable compound that can be readily purified before proceeding to the final bromination step, ensuring a higher purity of the final product.

Figure 1: Overall Synthetic Workflow.

Detailed Experimental Protocols

Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate)

Principle: This step follows the Hantzsch thiazole synthesis pathway. 4-Bromoacetophenone is first brominated to yield the α-haloketone, 2-bromo-1-(4-bromophenyl)ethanone. This highly reactive intermediate is then condensed with thiourea. The sulfur of the thiourea acts as a nucleophile, attacking the α-carbon, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[2] Using a catalyst like iodine can facilitate the reaction.[2]

Protocol:

-

Reaction Setup: To a solution of 4-bromoacetophenone (1.99 g, 10 mmol) and thiourea (1.52 g, 20 mmol) in 50 mL of absolute ethanol, add a catalytic amount of iodine (0.25 g, 1 mmol).

-

Reaction Execution: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into a beaker containing 100 mL of ice-cold water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed with cold water and then diethyl ether to remove unreacted starting materials and byproducts. The solid is then recrystallized from ethanol to yield pure 4-(4-bromophenyl)thiazol-2-amine as a pale yellow solid.[9]

Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole (Final Product)

Principle: This transformation is analogous to the Sandmeyer reaction. The 2-amino group on the thiazole ring is converted into a diazonium salt using a nitrite source like tert-butyl nitrite. This unstable diazonium intermediate is then immediately displaced by a bromide ion, provided by a copper(II) bromide salt, to yield the final 2-bromo-thiazole derivative.[10][11]

Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(4-bromophenyl)thiazol-2-amine (2.55 g, 10 mmol) and copper(II) bromide (CuBr₂, 2.68 g, 12 mmol) in 40 mL of acetonitrile. Stir the mixture at room temperature.

-

Reaction Execution: Add tert-butyl nitrite (1.8 mL, 15 mmol) dropwise to the stirring suspension. After the addition is complete, heat the reaction mixture to 60°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material. The solution will typically darken, and gas evolution (N₂) may be observed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel using a heptane-ethyl acetate gradient (e.g., starting with 95:5) to afford 2-Bromo-4-(4-bromophenyl)thiazole as a solid.[10]

Mechanistic Insights

The formation of the thiazole ring is a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Figure 2: Simplified Hantzsch Thiazole Synthesis Mechanism.

The key to the Hantzsch synthesis is the initial S-alkylation of the thioamide by the α-haloketone, which is an Sₙ2 reaction.[4] This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon. The resulting five-membered ring intermediate then undergoes dehydration to form the aromatic thiazole ring, which provides a strong thermodynamic driving force for the reaction.

Comprehensive Characterization

Unambiguous identification and purity assessment of the final compound are critical. The following data represents the expected results from standard analytical techniques.

| Technique | Expected Results for 2-Bromo-4-(4-bromophenyl)thiazole |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected in the range of 50-60 °C (based on 2-bromo-4-phenylthiazole at 54-55°C)[10] |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.1-8.2 (s, 1H, thiazole-H5), δ 7.9-8.0 (d, 2H, Ar-H), δ 7.6-7.7 (d, 2H, Ar-H).[10] |

| ¹³C NMR (126 MHz, DMSO-d₆) | δ ~150-155 (C4-thiazole), δ ~135-140 (C2-thiazole, C-Br), δ ~132 (Ar C-H), δ ~130 (Ar C-H), δ ~128 (Ar C-Br), δ ~122 (Ar C-ipso), δ ~115-120 (C5-thiazole).[2][12] |

| IR Spectroscopy (KBr, cm⁻¹) | ~3100 (Aromatic C-H str.), ~1590 (C=N str.), ~1470-1550 (Thiazole ring skeletal vibrations), ~830 (para-disubstituted C-H bend), ~700-600 (C-Br str.).[2][13][14] |

| Mass Spec. (EI) | Molecular Ion (M⁺) peak showing a characteristic isotopic cluster for two bromine atoms (¹⁹Br, ⁸¹Br) at m/z ~318, 320, 322 with a ~1:2:1 ratio.[9] |

Applications and Future Directions

2-Bromo-4-(4-bromophenyl)thiazole is a versatile building block in organic synthesis. The two bromine atoms can be selectively functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate a diverse library of more complex molecules.[15][16] Its derivatives have shown potential as:

-

Anticancer Agents: The thiazole nucleus is a key component in several approved anticancer drugs, and novel derivatives are continuously being explored for their efficacy against various cancer cell lines.[2][3]

-

Antimicrobial Agents: Thiazole-containing compounds have demonstrated broad-spectrum activity against various bacteria and fungi.[17]

-

Materials Science: The rigid, aromatic structure makes this and related compounds candidates for organic electronics and sensor applications.

Safety and Handling

Caution: The synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

-

2-bromo-1-(4-bromophenyl)ethanone: Is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

-

Thiourea: Suspected of causing cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

tert-Butyl Nitrite: Is flammable and toxic. Keep away from heat and ignition sources.

-

Solvents: Acetonitrile and ethanol are flammable.

All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

References

- ChemicalBook. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis.

-

Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 341-347. [Link]

-

Bunev, A. S., et al. (2014). Synthesis of 2–bromo–4–phenylthiazole. ResearchGate. [Link]

-

El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

-

Priya, V., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances, 14(30), 21863-21873. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o134. [Link]

-

ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

-

Ansari, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

-

Boultif, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 123. [Link]

-

ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]

-

ResearchGate. Synthesis of 2,4‐disubstituted thiazoles. [Link]

-

Royal Society of Chemistry. d4ob01725k1.pdf. [Link]

-

Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of organic chemistry, 67(16), 5789–5795. [Link]

-

ResearchGate. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). [Link]

-

Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. [Link]

-

Mahmood, A. A. R., & Kubba, A. K. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]

-

SpectraBase. 2-Amino-4-(4-bromophenyl)thiazole - Optional[MS (GC)] - Spectrum. [Link]

-

Ansari, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 19041–19080. [Link]

-

Zirrolli, J. A., & Murphy, R. C. (1983). Mass spectrometry of 2-substituted-4-arylthiazoles. II. Journal of heterocyclic chemistry, 20(1), 43-46. [Link]nih.gov/6833446/)

Sources

- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Physicochemical Properties of 2-Bromo-4-(4-bromophenyl)thiazole: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Executive Summary

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in diverse biological interactions make it a privileged structure in drug design. This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 2-Bromo-4-(4-bromophenyl)thiazole. For researchers in drug discovery, a thorough understanding of these foundational properties is paramount, as they directly influence a compound's synthesis, formulation, and its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines key molecular identifiers, proposes a viable synthetic pathway, and details rigorous, field-proven experimental protocols for determining critical parameters such as melting point and solubility, grounding all claims in authoritative references.

Molecular Identity and Core Properties

Accurate identification is the first step in any chemical or biological investigation. The fundamental properties of 2-Bromo-4-(4-bromophenyl)thiazole are summarized below.

| Property | Value | Source |

| Chemical Name | 2-Bromo-4-(4-bromophenyl)thiazole | - |

| CAS Number | 98591-51-6 | [1] |

| Molecular Formula | C₉H₅Br₂NS | Calculated |

| Molecular Weight | 319.02 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)Br)Br | - |

| Physical State | Solid (Predicted at STP) | - |

Synthesis and Structural Confirmation

While many thiazole derivatives are commercially available, understanding their synthesis is crucial for generating analogues or scaling up production. A plausible and efficient method for synthesizing the title compound is via a modified Hantzsch thiazole synthesis.

Proposed Synthetic Pathway

The synthesis commences with the reaction of 2,4'-dibromoacetophenone with a suitable thiourea equivalent. A common and effective approach involves using thiourea itself, followed by diazotization and substitution of the resulting amino group with bromine. This multi-step process ensures the correct regiochemistry.

Caption: Proposed two-step synthesis of the title compound.

Rationale for Purification and Characterization

Post-synthesis, purification via column chromatography is standard to isolate the target compound from unreacted starting materials and byproducts. The structural identity and purity must then be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the molecular framework and mass, respectively.

Experimental Determination of Physicochemical Properties

The following sections detail the causality behind experimental choices and provide robust protocols for determining key physicochemical parameters.

Melting Point Analysis

Expertise & Causality: The melting point is a critical indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, an accurate determination is a primary, cost-effective screen for sample purity before committing a compound to more complex biological assays. The protocol described below is a self-validating system that involves a preliminary rapid scan to approximate the melting point, followed by a slower, more precise measurement.

Experimental Protocol: Capillary Melting Point Determination

This protocol is adapted from standard laboratory techniques for organic compounds.[2][3][4][5]

-

Sample Preparation:

-

Place a small amount of dry 2-Bromo-4-(4-bromophenyl)thiazole onto a clean, dry watch glass.

-

If the sample is not a fine powder, gently crush it using a spatula.

-

Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample until a column of 2-3 mm of packed material is inside.

-

Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus (e.g., a Mel-Temp).

-

Insert the prepared capillary tube into the sample holder.

-

-

Approximate Melting Point Determination:

-

Set the apparatus to heat rapidly (e.g., 10-15°C per minute).

-

Observe the sample and record the temperature at which it melts. This is the approximate melting point.

-

Allow the apparatus to cool significantly before proceeding.

-

-

Accurate Melting Point Determination:

-

Prepare a new capillary with the sample.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the approximate melting point found in the previous step.

-

Once this temperature is reached, reduce the heating rate to 1-2°C per minute.[2] This slow rate is critical for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Carefully observe the sample. Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T2) at which the last crystal of the solid just disappears.

-

The melting point is reported as the range T1-T2.

-

Repeat the accurate determination at least once to ensure reproducibility.

-

Caption: Workflow for accurate melting point determination.

Solubility Profiling

Expertise & Causality: Aqueous solubility is one of the most significant hurdles in drug development, with nearly 40% of drug candidates failing due to poor solubility.[6] For this reason, a clear understanding of a compound's solubility is non-negotiable. Two key types of solubility are measured:

-

Thermodynamic (Equilibrium) Solubility: The true saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium. This is the gold standard, crucial for preclinical and formulation development.[7] The shake-flask method is the most reliable approach for this measurement.[6]

-

Kinetic Solubility: Measured by adding a concentrated DMSO stock of the compound to an aqueous buffer until it precipitates. This high-throughput method is used in early discovery to rank compounds and build structure-solubility relationships, but it can overestimate true solubility due to the formation of supersaturated solutions or metastable solid forms.[7]

Given its structure (two aromatic rings, two bromine atoms), 2-Bromo-4-(4-bromophenyl)thiazole is predicted to have low aqueous solubility and high lipophilicity.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is based on the principles outlined by Higuchi and Connors and is a standard for BCS classification.[6][8][9]

-

Preparation:

-

Equilibration:

-

Add a precise volume of the appropriate pH buffer to each vial.

-

Seal the vials and place them in a shaking incubator set to 37°C.

-

Agitate the samples for a defined period. To ensure equilibrium is reached, this step must be validated. Sample the supernatant at various time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is confirmed when the concentration no longer increases over time.[8]

-

-

Sample Processing:

-

Once equilibrium is reached, allow the vials to stand briefly to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Prepare a standard curve of the compound with known concentrations to ensure accurate quantification.

-

The measured concentration is the thermodynamic solubility at that specific pH and temperature.

-

Predicted Spectroscopic Profile

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the bromophenyl ring would likely appear as two distinct doublets (an AA'BB' system). A singlet corresponding to the C5-proton of the thiazole ring would also be present.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbons bonded to bromine would be in the 120-130 ppm range, while the thiazole carbons would be further downfield, with the C2 carbon bonded to bromine being significantly deshielded.

-

Mass Spectrometry (MS): The mass spectrum would be highly characteristic due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The molecular ion peak (M⁺) would therefore appear as a characteristic triplet of peaks at m/z values corresponding to [M], [M+2], and [M+4], with a relative intensity ratio of approximately 1:2:1. This isotopic pattern is a definitive signature for a dibrominated compound.

Implications for Drug Discovery

The physicochemical properties of 2-Bromo-4-(4-bromophenyl)thiazole dictate its potential and challenges as a drug candidate.

-

Low Predicted Aqueous Solubility: This is the most significant challenge. The lipophilic nature imparted by the two bromophenyl groups suggests that while the compound may have good membrane permeability (a potential advantage for oral absorption), its dissolution in the gastrointestinal tract could be the rate-limiting step for bioavailability. This would classify it as a potential BCS Class II compound (high permeability, low solubility).[7]

-

Synthetic Tractability: The proposed synthesis is robust, allowing for the generation of analogues. The bromine atoms serve as versatile chemical handles for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of structure-activity relationships (SAR).

-

Biological Potential: The broader class of bromophenyl-thiazole derivatives has been investigated for various therapeutic applications, including anticancer and antimicrobial activities.[10][11][12][13] The specific structural motifs in 2-Bromo-4-(4-bromophenyl)thiazole make it a compelling candidate for screening in these and other disease areas.

For drug development professionals, this compound represents a starting point that will likely require enabling formulation strategies, such as amorphous solid dispersions or nano-milling, to overcome its inherent solubility limitations and unlock its therapeutic potential.

References

-

University of Calgary. Melting point determination. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Chemistry For Everyone. How To Determine Melting Point Of Organic Compounds?[Link]

-

Studylib. Melting Point Determination Lab Protocol. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

International Journal of Pharmaceutical Erudition. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubMed Central. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

-

ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. [Link]

-

ResearchGate. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). [Link]

-

ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

-

PubMed Central. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]gov/pmc/articles/PMC6479905/)

Sources

- 1. 98591-51-6|2-Bromo-4-(4-bromophenyl)thiazole|BLD Pharm [bldpharm.com]

- 2. m.youtube.com [m.youtube.com]

- 3. studylib.net [studylib.net]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. scispace.com [scispace.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Bromo-4-(4-bromophenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(4-bromophenyl)thiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the thiazole core and the presence of two bromine atoms, make it an intriguing candidate for further functionalization and biological evaluation. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, and the introduction of bromine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design.

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-(4-bromophenyl)thiazole. Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage established spectroscopic principles and data from the closely related and well-characterized precursor, 4-(4-bromophenyl)thiazol-2-amine, to provide a detailed and predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is a standard and valuable practice in chemical research for the characterization of novel or sparsely documented molecules.

Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole

The synthesis of 2-Bromo-4-(4-bromophenyl)thiazole can be efficiently achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer reaction to introduce the bromine atom at the 2-position of the thiazole ring.

Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine

The initial step involves the reaction of a phenacyl bromide with a thiourea to form the 2-aminothiazole ring system. This is a classic and reliable method for constructing this heterocyclic core.

Experimental Protocol:

-

To a solution of 2,4'-dibromoacetophenone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

The reaction mixture is heated at reflux for 2-3 hours.

-

Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and then with a small amount of diethyl ether to afford 4-(4-bromophenyl)thiazol-2-amine as a solid.

Causality Behind Experimental Choices: The use of ethanol as a solvent is ideal due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions. The slight excess of thiourea ensures the complete consumption of the more expensive 2,4'-dibromoacetophenone.

Step 2: Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry for the conversion of an amino group on an aromatic or heteroaromatic ring into a variety of functional groups, including halogens, via a diazonium salt intermediate.[1][2]

Experimental Protocol:

-

Suspend 4-(4-bromophenyl)thiazol-2-amine (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

A solution of sodium nitrite (NaNO2) (1.1 equivalents) in a minimal amount of cold water is added dropwise to the suspension, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 equivalents) in HBr (48%) and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 2-Bromo-4-(4-bromophenyl)thiazole.

Trustworthiness of the Protocol: This protocol is a self-validating system. The formation of the diazonium salt is visually indicated by the dissolution of the amine in the acidic solution and a slight color change. The subsequent decomposition of the diazonium salt upon addition to the copper(I) bromide solution is often accompanied by the evolution of nitrogen gas, providing a clear indication that the reaction is proceeding.

Caption: Predicted NMR assignments for 2-Bromo-4-(4-bromophenyl)thiazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~ 3100 - 3000 | C-H stretch (aromatic and heteroaromatic) | Characteristic stretching vibrations for C-H bonds on the phenyl and thiazole rings. |

| ~ 1600 - 1450 | C=C and C=N stretching | These absorptions are characteristic of the aromatic and heteroaromatic ring systems. |

| ~ 850 - 800 | C-H out-of-plane bending (para-disubstituted phenyl) | A strong band in this region is indicative of a 1,4-disubstituted benzene ring. |

| ~ 700 - 600 | C-Br stretch | The carbon-bromine stretching vibrations are typically observed in this region. |

| ~ 750 - 650 | C-S stretch | The carbon-sulfur bond within the thiazole ring will have a characteristic stretching frequency in this range. [3] |

Authoritative Grounding: The interpretation of IR spectra for thiazole derivatives is well-documented. The characteristic ring vibrations (C=C and C=N stretching) and the out-of-plane bending frequencies provide a reliable fingerprint for the thiazole and substituted phenyl moieties. [4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion:

The molecular formula of 2-Bromo-4-(4-bromophenyl)thiazole is C₉H₅Br₂NS. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the mass spectrum will show a cluster of peaks for the molecular ion:

-

M+ : Containing two ⁷⁹Br atoms.

-

M+2 : Containing one ⁷⁹Br and one ⁸¹Br atom. This peak will be the most abundant in the cluster.

-

M+4 : Containing two ⁸¹Br atoms.

The approximate ratio of the intensities of these peaks will be 1:2:1.

Predicted Fragmentation Pattern:

Electron impact (EI) ionization is expected to induce fragmentation of the molecule. Key fragmentation pathways may include:

-

Loss of a bromine atom: [M - Br]⁺

-

Loss of HBr: [M - HBr]⁺

-

Cleavage of the thiazole ring: This can lead to various smaller fragment ions. For example, cleavage could result in the formation of a bromophenylacetylene radical cation or a bromobenzonitrile radical cation.

-

Formation of a bromophenyl cation: [C₆H₄Br]⁺

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a detailed and scientifically grounded overview of the expected spectroscopic data for 2-Bromo-4-(4-bromophenyl)thiazole. By leveraging the known data of its close analog, 4-(4-bromophenyl)thiazol-2-amine, and fundamental spectroscopic principles, we have constructed a comprehensive predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided synthesis protocol offers a reliable method for obtaining this compound for further research. This guide is intended to serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry and drug development, facilitating the identification, characterization, and further exploration of this and related thiazole derivatives.

References

-

Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

-

Taurins, A., & Blaga, A. (1957). Thiazoles: III. Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry, 35(7), 746-751. [Link]

- Gallagher, G., & Stevens, M. F. G. (1987). Antitumor imidazotetrazines. 18. The Sandmeyer reaction of 5-amino-4-carbamoylimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1341-1345.

-

Mahmood, A. A. R., & Kubba, A. K. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Research Journal of Pharmacy and Technology, 11(2), 539-545. [Link]

-

Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-4-(4-bromophenyl)thiazole Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 2-bromo-4-(4-bromophenyl)thiazole derivatives. This class of compounds is of significant interest due to the versatile biological activities exhibited by the thiazole scaffold, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Elucidating the three-dimensional atomic arrangement of these molecules is paramount for understanding their structure-activity relationships (SAR), optimizing their pharmacological profiles, and facilitating rational drug design.[4]

The Strategic Importance of Thiazole Derivatives in Medicinal Chemistry

The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of FDA-approved drugs and biologically active natural products.[2][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing novel therapeutic agents. The introduction of bromine atoms, as in the case of 2-bromo-4-(4-bromophenyl)thiazole derivatives, can further enhance biological activity and influence the crystal packing through halogen bonding, a strong and directional intermolecular interaction. A precise understanding of the molecular geometry, conformational preferences, and intermolecular interactions, as revealed by single-crystal X-ray diffraction, is therefore indispensable for advancing the development of these promising compounds.

The Experimental Workflow: From Powder to Refined Structure

The journey from a synthesized powder to a fully elucidated crystal structure is a multi-step process that demands meticulous attention to detail. Each stage is critical for the success of the analysis.

Caption: Experimental workflow for crystal structure analysis.

Synthesis and Purification

The initial and foundational step is the synthesis of the target 2-bromo-4-(4-bromophenyl)thiazole derivative. A common and effective route is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone (e.g., 2,4'-dibromoacetophenone) with a thioamide (e.g., thioformamide).[6] Another established method is the Sandmeyer-type reaction, starting from 2-amino-4-(4-bromophenyl)thiazole.

It is of utmost importance to rigorously purify the synthesized compound. Impurities can significantly impede crystallization, and even if crystals are obtained, they may be of poor quality or lead to a disordered crystal structure. Techniques such as column chromatography and recrystallization are essential to achieve a purity of >98%.

Growing High-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[2] The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in all dimensions), possess a regular shape, and be free from cracks and other defects. The process of crystallization involves two main stages: nucleation and growth.[6][7] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice, minimizing the number of nucleation sites to encourage the growth of a few large crystals rather than many small ones.[7][8]

Experimental Protocol: Single-Crystal Growth by Slow Evaporation

This is one of the simplest and most common techniques for growing single crystals of organic compounds.[6][7]

-

Solvent Screening: Identify a solvent in which the compound is moderately soluble. Highly soluble compounds tend to precipitate too quickly, forming small or poor-quality crystals.[8]

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound (approx. 5-10 mg) in a clean, small glass vial (e.g., 1-2 mL). Ensure all the solid is dissolved; gentle warming can be applied if necessary.

-

Filtration (Optional but Recommended): To remove any dust or particulate matter that could act as unwanted nucleation sites, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean vial.

-

Slow Evaporation: Cover the vial with a cap that is not airtight or with parafilm pierced with a few small holes from a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free location at a constant temperature. Patience is key; do not disturb the vial while the crystals are growing.[8]

Alternative Method: Vapor Diffusion

If slow evaporation is unsuccessful, vapor diffusion is an excellent alternative.[1][9]

-

Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

-

Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass).

-

Add a "poor" solvent (in which the compound is insoluble but which is miscible with the good solvent) to the outer container.

-

Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine its atomic structure.[2]

Step-by-Step Methodology for Data Collection and Processing

-

Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil to affix it.

-

Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (usually around 100 K) in a stream of cold nitrogen gas. This is crucial to minimize radiation damage from the X-ray beam.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are recorded by a detector as a series of diffraction patterns (images). A complete dataset typically involves collecting hundreds of images over a wide range of crystal orientations.[3][10]

-

Data Processing: The raw diffraction images are processed using specialized software (e.g., Bruker's APEX suite). This involves:

-

Indexing: Determining the unit cell parameters and crystal lattice symmetry.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to produce a final reflection file.[11]

-

Structure Solution, Refinement, and Validation

The processed diffraction data is then used to solve and refine the crystal structure.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure.[2]

-

Structure Refinement: This is an iterative process of adjusting the atomic positions, and their thermal displacement parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[11] This is typically performed using software like SHELXL.[12] The quality of the refinement is monitored by the R-factor (residual factor), with lower values indicating a better fit.

-

Validation: The final refined structure must be validated to ensure its chemical and crystallographic sensibility.[13] This involves using tools like checkCIF, which automatically checks for potential issues such as incorrect space group assignments, unusual bond lengths and angles, or missed symmetry.[13] A validation report with a low number of alerts indicates a high-quality structure determination.[13]

Analysis of the Crystal Structure: A Case Study

The following table presents representative crystallographic data for a derivative in this class, 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which showcases the typical parameters obtained.[14]

| Parameter | Value |

| Chemical Formula | C₂₄H₁₆Br₂FN₃S |

| Formula Weight | 570.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.9517(9) |

| b (Å) | 5.4857(3) |

| c (Å) | 27.9582(17) |

| β (°) | 102.434(6) |

| Volume (ų) | 2239.4(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.691 |

| Absorption Coefficient (mm⁻¹) | 3.896 |

| F(000) | 1128.0 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0444, wR₂ = 0.1237 |

| R indices (all data) | R₁ = 0.0531, wR₂ = 0.1292 |

Data adapted from a representative structure in the class.[14]

Molecular Geometry

The analysis of the refined structure reveals the precise bond lengths, bond angles, and torsion angles within the molecule. The thiazole and bromophenyl rings are typically planar, and the dihedral angle between them is a key conformational parameter. This conformation can be crucial for the molecule's ability to fit into the binding site of a biological target.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in the crystal lattice is dictated by a variety of intermolecular interactions. For halogenated compounds like 2-bromo-4-(4-bromophenyl)thiazole derivatives, halogen bonds (e.g., Br···N, Br···S, or Br···Br) often play a significant role in the crystal packing, alongside more conventional interactions like hydrogen bonds and π–π stacking.[15][16]

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[17][18] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds.

The corresponding 2D fingerprint plot breaks down the Hirshfeld surface into contributions from different types of intermolecular contacts, providing a quantitative measure of their relative importance in the crystal packing.

Caption: Workflow for Hirshfeld surface analysis.

By analyzing these interactions, researchers can gain insights into the forces that govern the solid-state structure of the compound. This information is valuable for understanding physical properties like solubility and melting point, and for identifying key interaction points that could be mimicked in the design of new drug candidates.

Conclusion

The crystal structure analysis of 2-bromo-4-(4-bromophenyl)thiazole derivatives is a multifaceted process that provides invaluable information for drug discovery and development. From the careful synthesis and crystallization of the material to the detailed analysis of its three-dimensional structure and intermolecular interactions, each step contributes to a deeper understanding of the compound's chemical nature. The methodologies outlined in this guide, including advanced techniques like Hirshfeld surface analysis, empower researchers to elucidate these structures with high accuracy and confidence, thereby accelerating the journey from a promising molecule to a potential therapeutic agent.

References

- MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal.

- Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course.

- Cowtan, K. (2021). A beginner's guide to X-ray data processing.

- Organic Chemistry. (2020, December 12). How to Grow Single Crystals. YouTube.

- Blake, A. J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals.

- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.

- Scribd. (n.d.). Single Crystal Growth Techniques Guide.

- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.

- Staples, R. J. (2012, December 12). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry.

- Wikipedia. (n.d.). X-ray crystallography.

- V, S., et al. (n.d.). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing.

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org.

- Spek, A. L. (2009). Structure validation in chemical crystallography. PMC - NIH.

- Dauter, Z. (n.d.).

- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules.

- MDPI. (n.d.).

- Wlodawer, A., Dauter, Z., & Jaskolski, M. (2013). The future of crystallography in drug discovery. PMC - NIH.

- RCSB PDB. (2023, February 15). Crystallography Software.

- Al-Suwaidan, I. A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.

- Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures.

- Colgate University. (n.d.).

- Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

- International Union of Crystallography. (n.d.). Crystallographic software list.

- Royal Society of Chemistry. (n.d.).

- MDPI. (n.d.). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets.

- ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)

- ResearchGate. (n.d.). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL.

- Auffinger, P., et al. (n.d.). Halogen interactions in biomolecular crystal structures.

- Cardiff University. (2021, July 8). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA.

- IUCr Journals. (n.d.).

- HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement.

- bioRxiv. (2023, December 21). Exploring serial crystallography for drug discovery.

- CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more.

- Sheldrick, G. M. (n.d.). Chapter 6.1.2 SHELXL-97.

- GltPh, GltTk, and EAAT1 structures. (n.d.).

- Semantic Scholar. (2021, September 9).

- Purdue University. (n.d.). X-Ray Crystallography - Software.

- ResearchGate. (n.d.).

- ResearchGate. (2021, January 8). The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S.

- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.

- ResearchGate. (n.d.). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.

- Macromolecular Crystallography Links. (n.d.).

- ACS Omega. (2023, February 17). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor.

- University of Illinois. (2004, January 25). A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version.

- Bruker. (n.d.). Single Crystal X-ray Diffraction Software.

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 4. migrationletters.com [migrationletters.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. chemistry.muohio.edu [chemistry.muohio.edu]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How To [chem.rochester.edu]

- 9. scribd.com [scribd.com]

- 10. X-ray Data Collection Course [mol-xray.princeton.edu]

- 11. researchgate.net [researchgate.net]

- 12. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 13. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel 2-Bromo-4-(4-bromophenyl)thiazole Analogs

Introduction: The Thiazole Scaffold and the Imperative for Novel Analogs

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural motif is integral to numerous FDA-approved drugs, including antineoplastics like Dasatinib, anti-HIV agents such as Ritonavir, and anti-inflammatory drugs like Meloxicam.[1][3] The inherent versatility of the thiazole nucleus allows for extensive chemical modification, making it a cornerstone in the design and development of novel therapeutic agents.[1][2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and antiviral properties.[1][4][5]

The core structure of 2-Bromo-4-(4-bromophenyl)thiazole provides a synthetically accessible starting point with two reactive bromine sites, ideal for generating a diverse library of analogs through various cross-coupling reactions. This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of such a library, moving logically from computational predictions to robust in vitro assays. Our approach prioritizes efficiency and scientific rigor, ensuring that resources are directed toward the most promising candidates.

Part 1: Foundational Strategy: In Silico & Physicochemical Profiling

Before committing to resource-intensive wet-lab screening, a critical initial phase involves the computational and theoretical evaluation of the designed analogs. This in silico approach serves as an essential filter, eliminating compounds with predicted poor pharmacokinetic profiles and allowing for the prioritization of candidates with a higher probability of success.

Drug-Likeness and Pharmacokinetic Prediction (ADMET)

The journey of a drug from administration to its target is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[6] Predicting these properties early can prevent costly late-stage failures.[7] Modern computational tools and machine learning models can effectively forecast a compound's ADMET characteristics, providing crucial insights into its potential behavior in a biological system.[6][7][8][9]

-

Causality Behind the Choice: We begin with ADMET prediction because it addresses the fundamental question: "Can this molecule reach its target in the body and persist long enough to have an effect without being overly toxic?" A compound with high potency in an isolated assay is useless if it cannot be absorbed, is metabolized instantly, or causes significant toxicity. This step is a primary gatekeeper in our screening cascade.

Lipinski's Rule of Five: A Guideline for Oral Bioavailability

Formulated by Christopher A. Lipinski, the "Rule of Five" (Ro5) provides a set of simple physicochemical parameters to evaluate the "drug-likeness" of a compound and its potential for oral absorption.[10][11][12] While not an absolute law, it serves as an excellent and widely adopted filter in early-stage drug discovery.[13] Candidate drugs that adhere to the Ro5 tend to have lower attrition rates during clinical trials.[11]

The Rule of Five Criteria: An orally active drug generally has no more than one violation of the following:

-

Molecular Weight (MW): ≤ 500 Daltons[11]

-

Hydrogen Bond Donors (N-H, O-H bonds): ≤ 5[11]

-

Hydrogen Bond Acceptors (N or O atoms): ≤ 10[11]

-

Expert Insight: The LogP value is particularly critical as it indicates the lipophilicity of a compound, which influences its solubility, membrane permeability, and plasma protein binding.[14] While Ro5 is a powerful guideline, it's important to remember that some successful drugs, particularly natural products or substrates for active transporters, can violate these rules.[12][13] Therefore, it should be used as a prioritization tool, not an absolute disqualifier.

| Compound ID | Molecular Formula | MW (Da) | LogP | H-Bond Donors | H-Bond Acceptors | Ro5 Violations | Predicted ADMET Risk |

| Analog-001 | C15H9Br2N3S | 439.13 | 4.8 | 1 | 4 | 0 | Low |

| Analog-002 | C22H18Br2N2O2S | 550.27 | 5.6 | 2 | 5 | 2 (MW, LogP) | High |

| Analog-003 | C18H14Br2N2S | 466.19 | 4.2 | 0 | 3 | 0 | Low |

| Analog-004 | C20H12Br2N4O4S | 580.21 | 3.9 | 3 | 8 | 1 (MW) | Medium |

Part 2: The High-Throughput Screening (HTS) Cascade

Following in silico prioritization, the selected analogs proceed to a high-throughput screening (HTS) campaign. HTS utilizes automation, miniaturization, and rapid data acquisition to test large numbers of compounds against specific biological targets.[15][16] The core principle is to design a logical sequence of assays, or a "cascade," that efficiently funnels the initial library down to a small number of validated "hits."

-

Self-Validating System: Our cascade is designed to be self-validating. A compound identified as a "hit" in a primary screen must then be confirmed in a dose-response format and subsequently tested in a secondary, often more physiologically relevant, assay. This multi-step process minimizes the risk of false positives and ensures that the final selected hits are robust and reproducible.

Mandatory Visualization: General Screening Workflow

Below is a diagram illustrating the logical flow from initial compound library to validated hits.

Caption: A high-level overview of the screening cascade for novel thiazole analogs.

Part 3: Core Biological Activity Assay Protocols

This section provides detailed, step-by-step protocols for the primary screening assays. The selection of these assays is based on the known and potent biological activities of the thiazole scaffold.[1][4][5]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

-

Rationale: With the rise of antimicrobial resistance, there is a constant need for new antibacterial agents.[17] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[18][19][20][21] It provides a quantitative measure of a compound's potency, which is essential for further development. We use the broth microdilution method as it is highly amenable to HTS formats.[19][22]

-

Preparation of Reagents & Strains:

-

Prepare stock solutions of test compounds (e.g., 10 mg/mL in DMSO).

-

Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in appropriate broth (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C.[23]

-

Adjust the turbidity of the overnight culture with sterile broth to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[23]

-

Dilute this standardized suspension 1:100 in MHB to obtain the final inoculum of ~1 x 10⁶ CFU/mL.

-

-

Assay Plate Preparation (96-well plate):

-

Add 100 µL of sterile MHB to wells in columns 2 through 12.

-

Add 200 µL of the test compound (at 2x the highest desired final concentration) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 serves as the positive control (inoculum only, no compound). Column 12 serves as the negative control (sterile broth only).

-

-

Inoculation and Incubation:

-

Data Acquisition and Analysis:

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[20][24]

-

Alternatively, for high-throughput analysis, read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits ≥90% of growth compared to the positive control.

-

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Anticancer Activity: MTT Cell Viability Assay

-

Rationale: The thiazole scaffold is a component of several successful anticancer drugs.[4] Therefore, screening for cytotoxicity against cancer cell lines is a high-priority objective. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[25][26] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[26] The amount of formazan produced is proportional to the number of living cells.[27]

-

Cell Seeding:

-

Culture a human cancer cell line (e.g., HeLa, A549, or MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture media.

-

Remove the old media from the plate and add 100 µL of the media containing the test compounds (or vehicle control, e.g., 0.5% DMSO) to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Solubilization and Data Acquisition:

-

Carefully aspirate the media from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[25]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Rationale: Oxidative stress is implicated in numerous diseases. Thiazole derivatives have been reported to possess antioxidant properties.[1][4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[28] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution's color fades.[28] The change in absorbance is directly proportional to the antioxidant capacity.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark.

-

Prepare serial dilutions of the test compounds in methanol. Ascorbic acid or Trolox can be used as a positive control.[29]

-

-

Assay Procedure (96-well plate):

-

Add 100 µL of the serially diluted test compounds or positive control to the wells of a 96-well plate.

-

Add 100 µL of the methanolic DPPH solution to each well.

-

The negative control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation and Data Acquisition:

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

-

Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Caption: Step-by-step workflow for the DPPH radical scavenging antioxidant assay.

Part 4: Data Interpretation and Advancing Hits

The primary screening phase will generate a large dataset of MIC, cytotoxicity IC50, and antioxidant IC50 values.

| Compound ID | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. HeLa | Antioxidant IC50 (µM) |

| Analog-001 | 8 | 12.5 | 45.2 |

| Analog-002 | >128 | 98.1 | >200 |

| Analog-003 | 16 | 5.2 | 88.9 |

| Analog-004 | 64 | 2.1 | 15.7 |

-

Hit Prioritization: "Hits" are typically defined based on a pre-determined activity threshold (e.g., MIC ≤ 16 µg/mL or IC50 ≤ 10 µM). The most promising candidates are those that exhibit high potency in a specific assay with selectivity (e.g., potent anticancer activity but low toxicity to non-cancerous cell lines, which would be evaluated in a secondary assay).

-

Next Steps: Validated hits from this comprehensive screening protocol become the foundation for more advanced studies, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing further analogs to understand the relationship between chemical structure and biological activity.

-

Mechanism of Action (MoA) Studies: Investigating how the compound exerts its biological effect at a molecular level.

-

In Vivo Efficacy Studies: Testing the compound's effectiveness in animal models of the target disease.

-

This structured, multi-faceted screening approach ensures that novel 2-Bromo-4-(4-bromophenyl)thiazole analogs are evaluated efficiently and rigorously, maximizing the potential for discovering new and effective therapeutic leads.

References

- Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.).

-

Lipinski's rule of five - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2021). Retrieved January 19, 2026, from [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.). Retrieved January 19, 2026, from [Link]

-

An Overview of Thiazole Derivatives and Its Biological Activities | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

-

Full article: Computational Scaffold Hopping: Cornerstone for the Future of Drug Design?. (n.d.). Retrieved January 19, 2026, from [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023, September 1). Retrieved January 19, 2026, from [Link]

-

Minimum inhibitory concentration - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

In silico ADMET prediction: recent advances, current challenges and future trends - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Retrieved January 19, 2026, from [Link]

-

BDDCS, the Rule of 5 and Drugability - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

-

The Rule of 5 - Two decades later - Sygnature Discovery. (n.d.). Retrieved January 19, 2026, from [Link]

-

A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Retrieved January 19, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved January 19, 2026, from [Link]

-

The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30). Retrieved January 19, 2026, from [Link]

-

Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). Retrieved January 19, 2026, from [Link]

-

13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024, November 23). Retrieved January 19, 2026, from [Link]

-

In Silico methods for ADMET prediction of new molecules | PPTX - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]

-

Machine Learning for In Silico ADMET Prediction - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments. (n.d.). Retrieved January 19, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 19, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Preclinical screening methods in cancer - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

(PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

High-Throughput Screening: Best Practice, Trends and Challenges - Pharma IQ. (n.d.). Retrieved January 19, 2026, from [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]

-

On Scaffolds and Hopping in Medicinal Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling - ACS Publications. (2025, March 14). Retrieved January 19, 2026, from [Link]

-

In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. (n.d.). Retrieved January 19, 2026, from [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

-

How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray. (n.d.). Retrieved January 19, 2026, from [Link]

-

Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved January 19, 2026, from [Link]

-

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved January 19, 2026, from [Link]

-

Essentials for High-Throughput Screening Operations - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

High-throughput screening (HTS) | BMG LABTECH. (2019, April 10). Retrieved January 19, 2026, from [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. (n.d.). Retrieved January 19, 2026, from [Link]

-

Why can sulphorhodamine-B assay (SRB assay) for preliminary anticancer screening not be done with HL-60 Cells? | ResearchGate. (2012, December 10). Retrieved January 19, 2026, from [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 15. researchgate.net [researchgate.net]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. grokipedia.com [grokipedia.com]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]

- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. broadpharm.com [broadpharm.com]

- 26. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 28. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

In Silico Analysis of 2-Bromo-4-(4-bromophenyl)thiazole: A Technical Guide to Molecular Docking and Pharmacokinetic Profiling

Abstract

This technical guide provides a comprehensive in silico analysis of 2-Bromo-4-(4-bromophenyl)thiazole, a molecule of interest within the medicinally significant thiazole class of heterocyclic compounds. Thiazole derivatives have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This document outlines a detailed methodology for investigating the therapeutic potential of 2-Bromo-4-(4-bromophenyl)thiazole through molecular docking simulations to elucidate its binding affinity and interaction with a key cancer-related protein target. Furthermore, we will explore its drug-likeness and pharmacokinetic profile via in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Therapeutic Potential of Thiazole Derivatives